3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound featuring a unique combination of a benzothiadiazole moiety and a triazinoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in the presence of pyridine.
Formation of the Triazinoindole Core: The triazinoindole structure is synthesized separately, often starting from an indole derivative and reacting it with appropriate reagents to form the triazino ring.
Coupling Reaction: The final step involves coupling the nitrobenzothiadiazole with the triazinoindole core through a sulfanyl linkage, typically using thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: Various substitution reactions can occur, especially at the benzothiadiazole moiety, where halogenation or alkylation can be performed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkyl halides for alkylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, derivatives of this compound can be explored for their potential as enzyme inhibitors or as fluorescent probes due to the presence of the benzothiadiazole moiety, which is known for its photoluminescent properties .
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, this compound can be used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices due to its electronic properties .
Mechanism of Action
The mechanism of action of 3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. In electronic applications, the compound’s electron-withdrawing benzothiadiazole moiety plays a crucial role in its electronic properties, facilitating charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog used in various electronic applications.
5-nitro-2,1,3-benzothiadiazole: Another nitro-substituted derivative with similar electronic properties.
5-propyl-5H-[1,2,4]triazino[5,6-b]indole: The triazinoindole core without the benzothiadiazole moiety.
Uniqueness
3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to the combination of the benzothiadiazole and triazinoindole structures, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other optoelectronic devices.
Properties
Molecular Formula |
C18H13N7O2S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-nitro-6-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H13N7O2S2/c1-2-7-24-13-6-4-3-5-11(13)15-17(24)19-18(21-20-15)28-10-8-12-16(23-29-22-12)14(9-10)25(26)27/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
GGTQYSGVQLZPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=CC5=NSN=C5C(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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